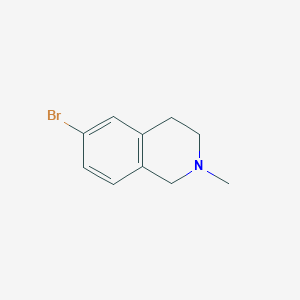
6-溴-2-甲基-1,2,3,4-四氢异喹啉
概述
描述
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated organic compound belonging to the isoquinoline family. This compound is characterized by its molecular formula C10H12BrN and a molecular weight of 226.11 g/mol. Isoquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and other chemical products.
科学研究应用
6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological systems and the development of new drugs.
Medicine: It is utilized in the design and synthesis of therapeutic agents for various diseases.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
作用机制
Mode of Action
Tetrahydroisoquinolines are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Biochemical Pathways
Tetrahydroisoquinolines are known to interact with various biochemical pathways, but the specific pathways influenced by this compound remain to be identified .
Pharmacokinetics
It has been suggested that the compound has low gastrointestinal absorption and is a cyp2d6 inhibitor . Its lipophilicity, as indicated by Log Po/w values, suggests that it may have good permeability across biological membranes .
Result of Action
Given its structural similarity to other tetrahydroisoquinolines, it may exert similar effects, such as modulating neurotransmitter systems or inhibiting the growth of certain pathogens .
Action Environment
The action of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature and light exposure. It is recommended to store the compound under inert gas at 2–8 °C
生化分析
Biochemical Properties
Tetrahydroisoquinolines are known to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2-methyl-1,2,3,4-tetrahydroisoquinoline. This reaction can be carried out using bromine in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and advanced purification methods to ensure high yield and purity of the final product. The production process is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions: 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of 6-bromo-2-methyl-isoquinoline.
Reduction: Reduction reactions can produce 6-bromo-2-methyl-tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted isoquinolines.
相似化合物的比较
6-Bromo-4-methyl-1,2,3,4-tetrahydroisoquinoline: This compound is structurally similar but differs in the position of the bromine atom.
6-Bromo-1,2,3,4-tetrahydroisoquinoline: This compound lacks the methyl group present in 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline.
Uniqueness: 6-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the methyl group at the 2-position enhances its stability and modifies its interaction with biological targets.
属性
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCPPFVDGLVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

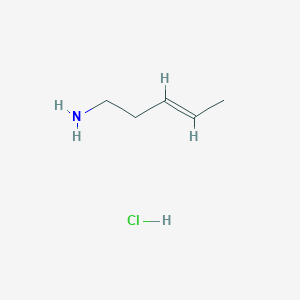

![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
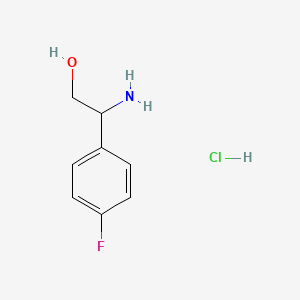
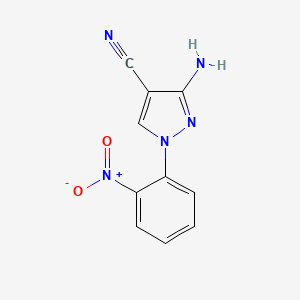

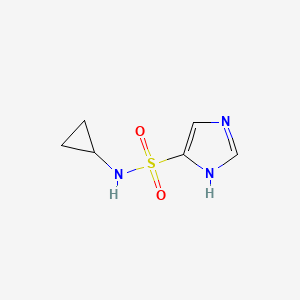
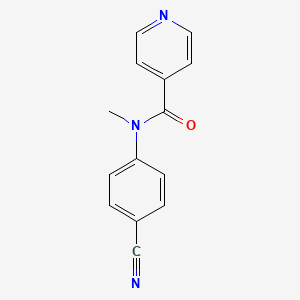
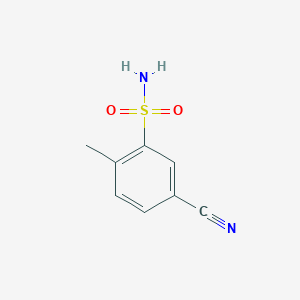
![3-({[(2-Aminoethyl)carbamoyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B1525057.png)
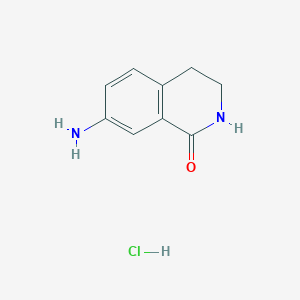
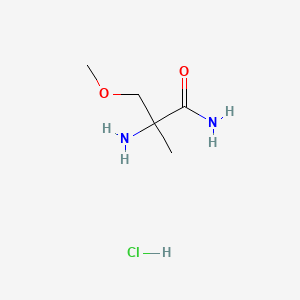
![3-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde hydrobromide](/img/structure/B1525064.png)
